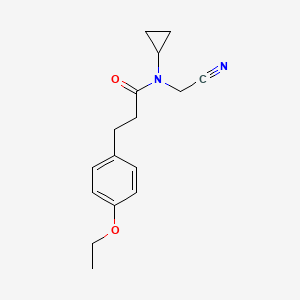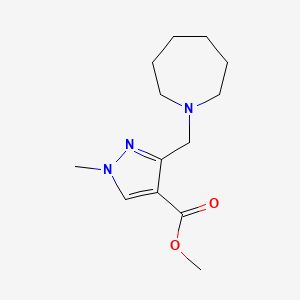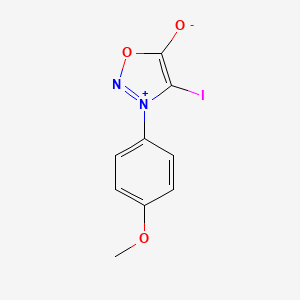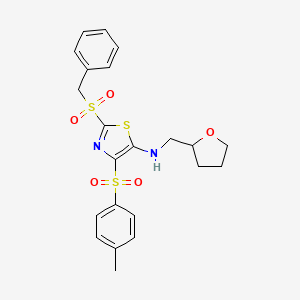
N-(cyanomethyl)-N-cyclopropyl-3-(4-ethoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-N-cyclopropyl-3-(4-ethoxyphenyl)propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. It has been shown to have potential therapeutic applications in the treatment of addiction, epilepsy, and other neurological disorders.
Wirkmechanismus
N-(cyanomethyl)-N-cyclopropyl-3-(4-ethoxyphenyl)propanamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the metabolism of GABA in the brain. By inhibiting this enzyme, N-(cyanomethyl)-N-cyclopropyl-3-(4-ethoxyphenyl)propanamide increases the levels of GABA in the brain, which can have a calming and anticonvulsant effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(cyanomethyl)-N-cyclopropyl-3-(4-ethoxyphenyl)propanamide are largely related to its mechanism of action. By increasing the levels of GABA in the brain, N-(cyanomethyl)-N-cyclopropyl-3-(4-ethoxyphenyl)propanamide can have a calming effect, reducing anxiety and seizure activity. It has also been shown to have anti-addictive effects, reducing the rewarding properties of drugs of abuse.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(cyanomethyl)-N-cyclopropyl-3-(4-ethoxyphenyl)propanamide is its high potency and selectivity for GABA aminotransferase. This makes it a valuable tool for studying the role of GABA in the brain and its potential therapeutic applications. However, one limitation is that it can be difficult to work with due to its low solubility in water.
Zukünftige Richtungen
There are many potential future directions for research on N-(cyanomethyl)-N-cyclopropyl-3-(4-ethoxyphenyl)propanamide. One area of interest is its potential use in the treatment of addiction and other neurological disorders. Additional studies could also investigate the optimal dosing and administration of N-(cyanomethyl)-N-cyclopropyl-3-(4-ethoxyphenyl)propanamide, as well as its potential side effects and interactions with other drugs. Overall, N-(cyanomethyl)-N-cyclopropyl-3-(4-ethoxyphenyl)propanamide shows great promise as a potential therapeutic agent for a variety of neurological disorders, and further research is needed to fully explore its potential.
Synthesemethoden
N-(cyanomethyl)-N-cyclopropyl-3-(4-ethoxyphenyl)propanamide can be synthesized through a multi-step process involving the reaction of cyclopropylamine with 4-ethoxybenzaldehyde, followed by the addition of cyanomethyl lithium and subsequent hydrolysis. The final product is then purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(cyanomethyl)-N-cyclopropyl-3-(4-ethoxyphenyl)propanamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-addictive effects, reducing the self-administration and relapse of drugs such as cocaine and alcohol. It has also been shown to have anticonvulsant properties, reducing seizure activity in animal models of epilepsy. Additionally, N-(cyanomethyl)-N-cyclopropyl-3-(4-ethoxyphenyl)propanamide has been investigated for its potential use in the treatment of anxiety, depression, and other neurological disorders.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-3-(4-ethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-2-20-15-8-3-13(4-9-15)5-10-16(19)18(12-11-17)14-6-7-14/h3-4,8-9,14H,2,5-7,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQCNTPDRWFBPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CCC(=O)N(CC#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Benzyl-1-isopropyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B2984843.png)
![[2-[2-(Difluoromethylsulfanyl)anilino]-2-oxoethyl] 2-(2-formylphenoxy)acetate](/img/structure/B2984844.png)
![N-(1-Pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2984845.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2984848.png)
![5-[(benzenesulfonyl)methyl]-N-(1-cyanocyclobutyl)-N-methylfuran-2-carboxamide](/img/structure/B2984849.png)

![ethyl 2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)-5-propylthiophene-3-carboxylate](/img/structure/B2984854.png)



![(2E)-3-[4-(benzyloxy)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2984858.png)


